1-Chloro-6-cyclopentyl isoquinoline
Description
Historical Context and Evolution of Isoquinoline (B145761) Chemistry
The journey of isoquinoline chemistry began in the late 19th century. In 1885, Hoogewerf and van Dorp first isolated isoquinoline from coal tar through a process of fractional crystallization of its acid sulfate. organic-chemistry.orgnist.gov This discovery unveiled a new class of heterocyclic compounds that would prove to be immensely valuable.
Early synthetic methods, which are still fundamental in organic chemistry, were developed to construct the isoquinoline core. The Pomeranz–Fritsch reaction, for instance, utilizes a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal (B89532) in an acid medium to form the isoquinoline ring system. nist.gov Other classical methods include the Bischler-Napieralski and Pictet-Spengler syntheses. organic-chemistry.org Over the decades, synthetic approaches have evolved significantly, with modern chemistry employing sophisticated techniques like transition-metal-catalyzed cross-coupling reactions and C-H bond activation to build and functionalize the isoquinoline scaffold with greater efficiency and precision. chemicalbook.com
Table 1: Key Milestones in Isoquinoline Chemistry
| Year | Milestone | Significance |
|---|---|---|
| 1885 | First isolation of isoquinoline from coal tar by Hoogewerf and van Dorp. organic-chemistry.orgnist.gov | Marked the discovery of the isoquinoline scaffold. |
| 1914 | Development of a more rapid isolation method by Weissgerber. organic-chemistry.org | Improved access to isoquinoline for further study. |
| Classic Era | Establishment of foundational syntheses like Pomeranz-Fritsch and Bischler-Napieralski. organic-chemistry.orgnist.gov | Provided robust methods for constructing the core isoquinoline structure. |
| Modern Era | Advent of transition-metal catalysis (e.g., Palladium, Copper, Rhodium) in isoquinoline synthesis. chemicalbook.com | Enabled highly efficient and selective functionalization of the isoquinoline ring. |
Significance of the Isoquinoline Core in Contemporary Chemical Research
The isoquinoline ring is considered a "privileged scaffold" in medicinal chemistry. chemicalbook.comnist.govontosight.ai This term reflects its recurring presence in a vast number of biologically active compounds, particularly natural alkaloids like the vasodilator papaverine (B1678415) and the potent analgesic morphine. nist.govwikipedia.org The structural rigidity and aromatic nature of the isoquinoline core allow it to serve as a robust template for designing molecules that can interact with specific biological targets.
The therapeutic potential of isoquinoline derivatives is remarkably broad. Research has demonstrated their efficacy as anticancer, antimicrobial, antifungal, anti-inflammatory, and antihypertensive agents. chemicalbook.comontosight.ai For example, certain chlorinated isoquinolines serve as key intermediates in the synthesis of compounds with antiproliferative activity against cancer cell lines. chemicalbook.com Halogenated derivatives, such as 6-bromo-1-chloro-isoquinoline, are specifically developed as building blocks for novel anti-cancer and antimicrobial drugs. researchgate.net
Beyond pharmaceuticals, the isoquinoline core is finding applications in materials science. Its electronic properties make it a candidate for developing organic light-emitting diodes (OLEDs), conductive polymers, and chemical sensors. wikipedia.org Isoquinoline derivatives are also used as ligands in the formation of metal-organic frameworks (MOFs), which have applications in gas storage and catalysis. wikipedia.org
Table 2: Investigated Applications of the Isoquinoline Scaffold
| Field | Specific Application | Example Compounds/Derivatives |
|---|---|---|
| Medicinal Chemistry | Anticancer Agents | Derivatives of 1-chloroisoquinoline (B32320) chemicalbook.comresearchgate.net |
| Antimicrobial/Antifungal | Various functionalized isoquinolines chemicalbook.comresearchgate.net | |
| Cardiovascular Drugs | Papaverine (natural alkaloid) wikipedia.org | |
| Analgesics | Morphine (natural alkaloid) wikipedia.org | |
| Materials Science | Conductive Polymers, Sensors | Isoquinoline-based copolymers wikipedia.org |
| Metal-Organic Frameworks (MOFs) | Isoquinoline-based ligands wikipedia.org |
| Agrochemicals | Herbicides, Insecticides | Various proprietary derivatives wikipedia.org |
A Note on the Compound 1-Chloro-6-cyclopentyl isoquinoline
As of this writing, a review of public scientific literature and chemical databases reveals no specific research, synthesis, or application data for the compound 1-Chloro-6-cyclopentyl isoquinoline . Therefore, the following sections will present a scientific analysis based on the established chemistry of its known structural components: the 1-chloroisoquinoline moiety and the 6-position cyclopentyl substituent. The properties, synthesis, and potential research applications described are predictive and based on well-understood principles of organic and medicinal chemistry derived from closely related analogues.
Properties
Molecular Formula |
C14H14ClN |
|---|---|
Molecular Weight |
231.72 g/mol |
IUPAC Name |
1-chloro-6-cyclopentylisoquinoline |
InChI |
InChI=1S/C14H14ClN/c15-14-13-6-5-11(10-3-1-2-4-10)9-12(13)7-8-16-14/h5-10H,1-4H2 |
InChI Key |
GOESDGDRYKXMLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CC3=C(C=C2)C(=NC=C3)Cl |
Origin of Product |
United States |
Ii. Retrosynthetic Analysis and Strategic Disconnections for 1 Chloro 6 Cyclopentyl Isoquinoline
Fundamental Principles of Retrosynthetic Pathways for Substituted Isoquinolines
The synthesis of substituted isoquinolines has been a subject of extensive research, leading to the development of several classical and modern synthetic methods. nih.govacs.org Traditional approaches such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions rely on electrophilic aromatic substitution and are often best suited for electron-rich systems. nih.govwikipedia.org
Modern synthetic strategies offer greater flexibility and functional group tolerance. These include palladium-catalyzed cross-coupling reactions, rhodium-catalyzed C-H activation/annulation, and multicomponent reactions that allow for the convergent assembly of highly substituted isoquinolines. nih.govacs.orgorganic-chemistry.org
A general retrosynthetic analysis of the isoquinoline (B145761) core often involves disconnections of the C-N and C-C bonds that form the heterocyclic ring. Common strategies involve breaking the N1-C8a, C1-N2, C3-C4, or C4-C4a bonds, leading to various precursor molecules. The choice of disconnection is guided by the desired substitution pattern on the final isoquinoline.
| Retrosynthetic Strategy | Key Disconnection | Resulting Precursors |
| Bischler-Napieralski | N-C=O bond of an intermediate amide | β-phenylethylamine and an acyl chloride |
| Pictet-Spengler | C-C bond formation via iminium ion cyclization | β-phenylethylamine and an aldehyde or ketone |
| Pomeranz-Fritsch | C-C and C-N bond formation | Benzaldehyde (B42025) and an aminoacetal |
| Palladium-Catalyzed α-Arylation | C-C bond formation | ortho-haloaryl ketone and an amine |
| Rhodium-Catalyzed Annulation | C-H activation and C-C/C-N bond formation | Aryl aldimine and an alkyne |
Application of Retrosynthetic Strategies for 1-Chloro-6-cyclopentyl Isoquinoline
For the specific target of 1-chloro-6-cyclopentyl isoquinoline, the substituents at the C1 and C6 positions dictate the most logical retrosynthetic approach.
Disconnection at C-C and C-N Bonds in the Isoquinoline Ring
A primary disconnection strategy for 1-chloro-6-cyclopentyl isoquinoline involves breaking the N1-C1 and the C4a-C5 bonds. This leads to a substituted benzaldehyde and a suitable nitrogen-containing fragment.
A plausible retrosynthetic pathway is illustrated below:
Retrosynthetic Analysis of 1-Chloro-6-cyclopentyl Isoquinoline
Target Molecule: 1-Chloro-6-cyclopentyl isoquinoline
Disconnection 1 (C1-N2 bond): This disconnection points to a 6-cyclopentylisoquinolin-1(2H)-one precursor. The chloro group at C1 can be introduced from the corresponding hydroxyl group of the isoquinolinone.
Disconnection 2 (N2-C3 and C4-C4a bonds): This disconnection of the isoquinolinone reveals a 4-cyclopentyl-2-methylbenzoic acid derivative and a source for the N-C3 fragment.
Disconnection 3 (C-C bond of the cyclopentyl group): Further disconnection of the cyclopentyl group from the aromatic ring suggests a Friedel-Crafts type reaction between a substituted benzene (B151609) derivative and a cyclopentyl precursor.
This analysis suggests a synthetic route starting from a simpler, substituted benzene derivative.
Functional Group Interconversions for Precursor Synthesis
Functional group interconversions (FGIs) are crucial for transforming readily available starting materials into the required precursors identified during retrosynthetic analysis. fiveable.mesolubilityofthings.com
Key functional group interconversions in the synthesis of 1-chloro-6-cyclopentyl isoquinoline would include:
Formation of the 1-chloro substituent: The chlorine atom at the C1 position can be introduced by treating the corresponding 6-cyclopentylisoquinolin-1(2H)-one with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). chemicalbook.comchemicalbook.com This is a common method for converting isoquinolinones to 1-chloroisoquinolines.
Synthesis of the isoquinolinone ring: The 6-cyclopentylisoquinolin-1(2H)-one precursor can be synthesized through various methods, including the cyclization of a suitably substituted N-(2-arylvinyl)formamide. This precursor, in turn, can be prepared from a substituted benzaldehyde.
Introduction of the cyclopentyl group: The cyclopentyl group at the C6 position can be introduced onto the aromatic ring via a Friedel-Crafts acylation followed by reduction, or through a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, between a halogenated benzene derivative and a cyclopentylboronic acid or cyclopentylzinc reagent, respectively.
| Precursor Transformation | Reagents and Conditions | Resulting Functional Group |
| 6-cyclopentylisoquinolin-1(2H)-one to 1-Chloro-6-cyclopentyl isoquinoline | POCl₃ or SOCl₂, heat | 1-Chloro-isoquinoline |
| Substituted benzaldehyde to N-(2-arylvinyl)formamide | Wittig reaction or Horner-Wadsworth-Emmons reaction | Vinyl group |
| N-(2-arylvinyl)formamide to 6-cyclopentylisoquinolin-1(2H)-one | Acid-catalyzed cyclization | Isoquinolinone ring |
| Halogenated benzene to Cyclopentyl benzene | Cyclopentylmagnesium bromide, Ni or Pd catalyst (Kumada coupling) | Cyclopentyl substituent |
| Benzene derivative to Cyclopentyl-substituted benzene | Cyclopentanecarbonyl chloride, AlCl₃ (Friedel-Crafts acylation), then reduction (e.g., Wolff-Kishner or Clemmensen) | Cyclopentyl substituent |
Classical Cyclization Reactions in Isoquinoline Synthesis
Traditional methods for constructing the isoquinoline core rely on intramolecular cyclization reactions, often promoted by strong acids. These have been instrumental in the synthesis of a vast array of isoquinoline alkaloids and related compounds.
The Bischler-Napieralski reaction is a prominent method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides or β-arylethylcarbamates. slideshare.netwikipedia.org This reaction is typically carried out under acidic and dehydrating conditions. slideshare.net Widely used reagents include phosphoryl chloride (POCl₃), phosphorus pentoxide (P₂O₅), and trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). wikipedia.orgnrochemistry.com The reaction proceeds via an electrophilic aromatic substitution mechanism. wikipedia.org The initial amide is activated by the acidic reagent, forming a nitrilium ion intermediate, which then undergoes cyclization. slideshare.netorganic-chemistry.org
The reaction is most effective when the aromatic ring is electron-rich, facilitating the intramolecular electrophilic attack. nrochemistry.com The resulting 3,4-dihydroisoquinolines can be subsequently dehydrogenated to furnish the corresponding aromatic isoquinolines. nrochemistry.com Modifications to the standard conditions have been developed to accommodate a wider range of substrates, including those that are not highly activated. nih.gov For instance, the use of trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine (B119429) has been shown to promote the cyclodehydration under milder conditions. nih.gov
Table 1: Examples of Bischler-Napieralski Reaction Conditions
| Starting Amide | Reagent | Product | Yield (%) |
|---|---|---|---|
| N-Phenethylbenzamide | Tf₂O, 2-ClPyr | 1-Phenyl-3,4-dihydroisoquinoline | 95 |
| N-(3,4-Dimethoxyphenethyl)acetamide | POCl₃ | 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | Not specified |
This table is illustrative and compiled from general findings on the Bischler-Napieralski reaction.
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to yield a tetrahydroisoquinoline. organicreactions.orgacs.org This reaction, first reported in 1911, is a special case of the Mannich reaction. organicreactions.orgquimicaorganica.org The reaction proceeds through the formation of a Schiff base, which is then protonated to generate an electrophilic iminium ion that undergoes intramolecular cyclization. arkat-usa.org
The Pictet-Spengler reaction is a powerful tool for the synthesis of isoquinoline alkaloids and has been extensively used in the total synthesis of natural products. nih.govaalto.fi The reaction conditions can be modified to influence the stereochemical outcome, making it valuable for asymmetric synthesis. arkat-usa.org The use of chiral auxiliaries or catalysts can lead to the formation of enantiomerically enriched tetrahydroisoquinolines. arkat-usa.org The versatility of the Pictet-Spengler reaction is further demonstrated by its use in multicomponent reactions and on solid-phase supports. nih.gov
Table 2: Examples of Pictet-Spengler Reactions
| β-Arylethylamine | Carbonyl Compound | Product |
|---|---|---|
| Phenethylamine | Formaldehyde | 1,2,3,4-Tetrahydroisoquinoline |
| Tryptamine | Acetaldehyde | 1-Methyl-1,2,3,4-tetrahydro-β-carboline |
This table is illustrative and based on general principles of the Pictet-Spengler reaction.
The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines. wikipedia.orgorganicreactions.org The reaction is typically promoted by a strong acid, such as concentrated sulfuric acid. thermofisher.com The mechanism involves the formation of a benzalaminoacetal, which then undergoes acid-catalyzed cyclization and elimination of two molecules of alcohol to yield the aromatic isoquinoline ring. wikipedia.org
This method is particularly useful for preparing isoquinolines with substituents in positions that are not easily accessible through other synthetic routes. organicreactions.org However, the yields can vary widely depending on the nature of the substituents on the aromatic ring. organicreactions.org Several modifications have been developed to improve the efficiency and scope of the Pomeranz-Fritsch reaction. For example, the use of Lewis acids like trifluoroacetic anhydride has been explored. wikipedia.org The reaction has found applications in the synthesis of various isoquinoline derivatives, including the vasodilator papaverine (B1678415). wikipedia.org
Table 3: Reactants in the Pomeranz-Fritsch Reaction
| Benzaldehyde Derivative | 2,2-Dialkoxyethylamine | Resulting Isoquinoline Skeleton |
|---|---|---|
| Benzaldehyde | 2,2-Diethoxyethylamine | Isoquinoline |
| 3,4-Dimethoxybenzaldehyde | 2,2-Diethoxyethylamine | 6,7-Dimethoxyisoquinoline |
This table is illustrative and based on general knowledge of the Pomeranz-Fritsch reaction.
Modern Catalytic Approaches for Isoquinoline Scaffold Construction
In recent decades, transition-metal catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds, including isoquinolines. These methods often offer milder reaction conditions, greater functional group tolerance, and novel bond-forming strategies compared to classical approaches.
Cross-coupling reactions, particularly those catalyzed by palladium, have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. These reactions provide convergent and flexible routes to highly substituted isoquinoline cores.
Palladium-catalyzed C-H activation and arylation have become a prominent strategy for isoquinoline synthesis. nih.govresearchgate.net This approach allows for the direct formation of a C-C bond between an aryl group and a suitable precursor, leading to the isoquinoline ring system. For example, the palladium-catalyzed α-arylation of ketones can produce intermediates that are readily cyclized to form substituted isoquinolines. nih.govrsc.org This methodology is highly regioselective and tolerates a wide range of functional groups, including those that are electron-deficient, which can be challenging for traditional electrophilic aromatic substitution-based methods. nih.gov
The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed cross-coupling reactions with significant applications in isoquinoline synthesis. rsc.orgwikipedia.org This reaction involves the coupling of an organoboron compound with an organohalide. wikipedia.org For the synthesis of isoquinolines, this can be achieved by coupling appropriately functionalized precursors. For instance, a recent method describes the synthesis of tetrazolo[5,1-a]isoquinolines via a Suzuki-Miyaura coupling followed by a cycloaddition reaction. researchgate.netacs.orgacs.org This highlights the power of tandem reactions initiated by a Suzuki-Miyaura coupling to build complex heterocyclic systems. The choice of ligands and reaction conditions is crucial for the success of these couplings, with a vast array of phosphine-based ligands and pre-catalysts developed to handle challenging substrates. rsc.org
Table 4: Examples of Palladium-Catalyzed Isoquinoline Synthesis
| Reaction Type | Starting Materials | Catalyst System | Product Type |
|---|---|---|---|
| α-Arylation/Cyclization | o-Bromobenzaldehyde, Ketone | Pd(OAc)₂, Ligand | Substituted Isoquinoline |
| C-H Allylation/Cyclization | Benzylamine, Allyl Acetate | Pd(II) catalyst | 3-Methylisoquinoline acs.org |
This table is illustrative and compiled from recent literature on palladium-catalyzed isoquinoline synthesis.
Organocatalysis in Stereoselective Isoquinoline Synthesis
Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of chiral isoquinoline derivatives, avoiding the use of metal catalysts. Chiral phosphoric acids are particularly effective organocatalysts in this context.
A notable application is the highly enantioselective Pictet-Spengler reaction for the synthesis of axially chiral tetrahydroisoquinolines. acs.orgacs.org In this reaction, a chiral phosphoric acid catalyzes the cyclization of a biaryl substrate, leading to the formation of a single regioisomeric isoquinoline with excellent enantioselectivity (up to 99% ee) around the C-C stereogenic axis. acs.orgacs.org The stereochemical outcome can be influenced by the substituents on the chiral phosphoric acid catalyst. acs.orgacs.org
Organocatalytic cascade reactions also provide a diversity-oriented approach to highly functionalized hydroisoquinolines. rsc.org For instance, a trienamine-mediated [4+2]-cycloaddition/nucleophilic ring-closing reaction cascade of cyanoacrylamides with 2,4-dienals, catalyzed by a chiral organocatalyst, yields the corresponding cycloadducts in high yields and with excellent stereoselectivities. rsc.org
Photoredox Catalysis and Electrochemical Methods for Isoquinoline Formation
Photoredox catalysis and electrochemical methods offer innovative and sustainable approaches to isoquinoline synthesis by utilizing light or electricity to generate reactive intermediates under mild conditions.
Visible-light photoredox catalysis has been successfully employed for the synthesis of various isoquinolines through the formation of an iminyl radical via N-H cleavage with the release of hydrogen gas. acs.org This process, which operates at ambient temperature, uses a photosensitizer and a cobalt catalyst to initiate a cascade C-N/C-C bond formation. acs.org Mechanistic studies suggest that the catalytic cycle proceeds through a simultaneous oxidative and reductive quenching pathway. acs.org
Photoredox catalysis can be merged with other catalytic modes, such as transition metal catalysis, in what is termed metallaphotoredox catalysis. acs.orgyoutube.com This dual catalytic approach can enable novel bond formations by modulating the oxidation states of transiently generated catalytic intermediates. acs.org While specific examples directly leading to 1-chloro-6-cyclopentyl isoquinoline are not detailed, the principles of generating radical intermediates from suitable precursors under mild conditions are broadly applicable to the synthesis of diverse isoquinoline structures.
Electrochemical methods, often coupled with photoredox catalysis in a process known as photoelectrochemistry, provide another avenue for generating reactive intermediates. nih.gov These techniques allow for user-tunable redox events, expanding the scope of accessible transformations. nih.gov
Green Chemistry Principles in Isoquinoline Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes to isoquinolines, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Solvent-Free Reaction Conditions and Alternative Media (e.g., Ionic Liquids, PEG)
A significant stride towards greener synthesis is the move away from traditional volatile organic solvents. Solvent-free reactions, where the reactants are heated together without a solvent, offer benefits such as reduced waste, easier product separation, and often shorter reaction times. researchgate.netjocpr.com For example, the synthesis of substituted quinolines has been achieved under solvent-free and catalyst-free conditions by heating imines with styrene. jocpr.com
Alternative media are also being explored. Ionic liquids, which are non-volatile and can be recycled, have been used as catalysts in the Friedländer quinoline (B57606) synthesis. mdpi.com Polyethylene (B3416737) glycols (PEGs) are another green solvent option due to their non-volatility, stability, and recyclability. researchgate.net Water, as an environmentally benign solvent, has been successfully used in copper- and ruthenium-catalyzed isoquinoline syntheses. nih.govgoettingen-research-online.denih.govrsc.org
Microwave and Ultrasound-Assisted Synthesis of Isoquinolines
Microwave and ultrasound irradiation are alternative energy sources that can significantly accelerate reaction rates and improve yields in isoquinoline synthesis. nih.govrsc.orgfrontiersin.orgnih.gov Microwave-assisted organic synthesis (MAOS) allows for rapid heating to temperatures above the boiling point of the solvent, leading to dramatically reduced reaction times. nih.govrsc.org For instance, the Friedländer synthesis of 8-hydroxyquinolines showed a significant yield enhancement with microwave irradiation compared to conventional heating. rsc.org Microwave-assisted protocols have been developed for the synthesis of various quinoline and isoquinoline derivatives, often in solvent-free conditions or using green solvents like water. rsc.orgresearchgate.net
Ultrasound-assisted synthesis also offers a green alternative, promoting reactions through acoustic cavitation. nih.gov Comparative studies have shown that for certain reactions, microwave irradiation is the preferred method, offering higher yields in shorter times compared to both conventional heating and ultrasound. rsc.org
Table 3: Green Chemistry Approaches in Isoquinoline Synthesis
| Green Chemistry Principle | Methodology | Example | Key Advantages |
| Solvent-Free Conditions | Heating reactants without a solvent | Synthesis of quinolines from imines and styrene. jocpr.com | Reduced waste, easy work-up. researchgate.netjocpr.com |
| Alternative Media | Using ionic liquids or PEG as solvents/catalysts | Ionic liquid-catalyzed Friedländer quinoline synthesis. mdpi.com | Recyclability, non-volatility. researchgate.netmdpi.com |
| Alternative Media | Using water as a solvent | Copper-catalyzed synthesis of isoquinolines from (E)-2-alkynylaryl oxime derivatives. nih.govrsc.org | Environmentally benign, mild conditions. nih.govrsc.org |
| Alternative Energy Sources | Microwave-assisted synthesis | Friedländer synthesis of 8-hydroxyquinolines. rsc.org | Reduced reaction times, increased yields. nih.govrsc.org |
| Alternative Energy Sources | Ultrasound-assisted synthesis | General synthesis of N-containing heterocycles. nih.gov | Energy efficiency, alternative to thermal methods. nih.gov |
Recyclable Catalytic Systems for Isoquinoline Production
The development of sustainable and economically viable synthetic routes for isoquinolines has spurred research into recyclable catalytic systems. These systems aim to minimize waste and reduce costs by allowing for the repeated use of the catalyst without significant loss of activity. Various approaches have been explored, including the use of homogeneous catalysts in green solvents and the development of heterogeneous catalysts.
One notable strategy involves the use of a homogeneous ruthenium catalyst in polyethylene glycol (PEG) media, assisted by microwave energy. researchgate.net This method has been applied to the synthesis of isoquinolines and isoquinolinones through C-H/N-N activation reactions. researchgate.net The use of PEG as a solvent is advantageous due to its biodegradability, low volatility, and potential for catalyst recycling. researchgate.net Similarly, rhodium-catalyzed C-H activation and annulation reactions represent another avenue for isoquinoline synthesis, although challenges in catalyst recyclability can arise. mdpi.comacs.org
Heterogeneous catalysts offer a more straightforward approach to catalyst recovery. Systems such as nano-Ag/graphitic carbon nitride (g-C₃N₄) have been shown to be highly efficient and recyclable for the halogenation of terminal alkynes, which are key precursors in some isoquinoline syntheses. mdpi.com Other supported nanocatalysts, including those based on silica-copper and graphitic carbon, as well as metal-organic frameworks (MOFs), are also being investigated for their potential in various alkyne functionalization reactions relevant to isoquinoline synthesis. mdpi.com These solid-supported catalysts can be easily separated from the reaction mixture by filtration and reused in subsequent batches, contributing to a greener and more cost-effective process. researchgate.net
| Catalyst System | Reaction Type | Solvent/Support | Key Advantages |
| Homogeneous Ruthenium | C-H/N-N Activation | Polyethylene Glycol (PEG) | Biodegradable solvent, potential for catalyst recycling. researchgate.net |
| Nano-Ag/graphitic carbon nitride (g-C₃N₄) | Halogenation of terminal alkynes | Graphitic Carbon Nitride | High efficiency, recyclability. mdpi.com |
| Silica-copper supported nanocatalysts | Alkyne functionalization | Silica | Heterogeneous, easy separation. mdpi.com |
| Metal-Organic Frameworks (MOFs) | Alkyne functionalization | MOF | Porous structure, potential for tailored reactivity. mdpi.com |
Flow Chemistry and Continuous Synthesis Techniques for Isoquinoline Derivatives
Flow chemistry has emerged as a powerful technology for the synthesis of isoquinoline derivatives, offering significant advantages over traditional batch methods in terms of safety, efficiency, and scalability. researchgate.netmdpi.com This approach involves the continuous pumping of reagents through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.net
Microreactors, with their high surface-area-to-volume ratio, provide excellent heat and mass transfer, leading to enhanced reaction rates and selectivity. researchgate.net This is particularly beneficial for highly exothermic or rapid reactions often encountered in the synthesis of heterocyclic compounds. The use of microreactors has been demonstrated in the synthesis of various quinoline and isoquinoline derivatives, enabling rapid reaction optimization and the safe handling of hazardous intermediates. researchgate.netresearchgate.net For instance, continuous-flow photochemical processes in microreactors have been developed for the synthesis of quinolines, a related class of heterocycles, highlighting the potential for similar applications in isoquinoline synthesis. researchgate.net An I₂-electrochemical-promoted annulation-denitration cascade reaction for the synthesis of protoberberine, an isoquinoline alkaloid, has been successfully conducted in a continuous flow microreactor. rsc.org
A key advantage of flow chemistry is its inherent scalability. A process developed on a small scale in the laboratory can often be scaled up for industrial production by simply running the system for a longer duration or by using a larger reactor. mdpi.com This seamless scalability is attractive for the pharmaceutical industry, where the demand for a compound can increase significantly from preclinical studies to commercial manufacturing. researchgate.net Multistep continuous flow syntheses have been developed for various active pharmaceutical ingredients (APIs), demonstrating the capability to integrate multiple reaction and purification steps into a single, automated process. mdpi.com For example, a continuous flow process was developed for the synthesis of the antimalarial drug artemisinin, showcasing the potential for complex molecule synthesis. researchgate.net This approach has also been applied to the synthesis of various heterocycles, including 1,3,4-oxadiazoles, using packed-bed reactors, which can be readily scaled up. researchgate.net
| Flow Chemistry Technique | Application | Key Advantages |
| Microreactor Synthesis | Synthesis of quinoline and isoquinoline derivatives | Enhanced heat and mass transfer, improved safety, rapid optimization. researchgate.netresearchgate.net |
| Continuous Flow Photochemistry | Synthesis of quinolines | Utilizes light to drive reactions, green and efficient. researchgate.net |
| Packed-Bed Reactors | Synthesis of 1,3,4-oxadiazoles | Scalability, use of solid-supported reagents and catalysts. researchgate.net |
| Multistep Continuous Flow | Synthesis of complex APIs | Automation, reduced manual handling, seamless scalability. mdpi.com |
Chemoenzymatic and Biosynthetic Pathways to Isoquinoline Alkaloids
The synthesis of complex, chiral isoquinoline alkaloids has increasingly benefited from the integration of biocatalysis, leading to chemoenzymatic and fully biosynthetic approaches. These methods leverage the high stereoselectivity and efficiency of enzymes to construct intricate molecular architectures.
Enzymatic cascade reactions, where multiple enzymatic transformations occur in a single pot, offer an elegant and efficient strategy for synthesizing complex molecules like isoquinoline alkaloids. nih.govyoutube.com These cascades can be designed to perform a series of stereoselective reactions, leading to the formation of chiral products with high enantiomeric excess. nih.gov For example, a combination of an alcohol dehydrogenase and a transaminase in a cascade process can convert a racemic alcohol into a chiral amine, a key intermediate for many isoquinoline alkaloids. nih.gov The use of dioxygenases to catalyze diastereoselective C-H oxidation followed by decarboxylation is another example of an enzymatic cascade used to produce chiral amino alcohols, which are valuable building blocks. youtube.com Nature itself provides numerous examples of enzymatic cascades in the biosynthesis of isoquinoline alkaloids, often starting from amino acid precursors like tyrosine or, as recently discovered, tryptophan. nih.govnih.gov
Biocatalysis plays a crucial role in the asymmetric synthesis of isoquinolines, offering environmentally friendly alternatives to traditional chemical methods. nih.gov Enzymes such as lipases, esterases, and oxidoreductases are widely used for the kinetic resolution of racemic intermediates or for the asymmetric desymmetrization of prochiral substrates. nih.govnih.gov For instance, lipases can be used for the enantioselective acylation of racemic alcohols, separating them into two enantiomers. nih.gov The resulting chiral building blocks can then be chemically converted into the target isoquinoline alkaloids. nih.gov More advanced strategies involve the use of engineered enzymes with tailored substrate specificities and catalytic activities. nih.gov The discovery and engineering of enzymes like imine reductases have expanded the biocatalytic toolbox for the asymmetric synthesis of the isoquinoline core. nih.gov These biocatalytic methods can be integrated into multi-step chemical syntheses, combining the flexibility of chemical reactions with the high stereoselectivity of enzymes. nih.gov
| Biocatalytic Approach | Enzyme Class | Application | Key Advantage |
| Enzymatic Cascade | Dehydrogenases, Transaminases, Dioxygenases | Stereoselective formation of chiral amines and alcohols | High stereoselectivity, process intensification. youtube.comnih.gov |
| Kinetic Resolution | Lipases, Esterases | Separation of racemic intermediates | Access to enantiomerically pure building blocks. nih.govnih.gov |
| Asymmetric Desymmetrization | Oxidoreductases | Creation of chiral centers from prochiral substrates | High enantiomeric excess. nih.gov |
| Engineered Enzymes | Imine Reductases | Asymmetric synthesis of the isoquinoline core | Tailored reactivity and selectivity. nih.gov |
Novel Biosynthetic Routes to Isoquinoline Scaffolds (e.g., Tryptophan/Tyrosine Precursors)
The biosynthesis of isoquinoline alkaloids, a vast and structurally diverse class of natural products, has been a subject of extensive research. biocyclopedia.comnih.gov Traditionally, and in the vast majority of studied cases, the biosynthetic pathways to the core isoquinoline scaffold originate from the amino acid L-tyrosine. nih.govontosight.aithieme-connect.comegpat.com This canonical pathway involves a series of enzymatic transformations, beginning with the conversion of tyrosine to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. biocyclopedia.comnih.gov These two intermediates then undergo a crucial condensation reaction, catalyzed by norcoclaurine synthase (NCS), to form (S)-norcoclaurine, which serves as the central precursor to virtually all benzylisoquinoline alkaloids (BIAs). biocyclopedia.comontosight.ainih.gov From this key intermediate, a cascade of enzymatic modifications, including methylations, oxidations, and ring rearrangements, generates the immense diversity of isoquinoline alkaloids observed in nature, such as morphine and berberine. biocyclopedia.comthieme-connect.com
While the tyrosine-based pathway is well-established, recent scientific investigations have unveiled novel biosynthetic routes that challenge this paradigm. A significant discovery is the identification of a biosynthetic pathway that utilizes L-tryptophan, instead of tyrosine, as the primary building block for an isoquinoline scaffold. nih.govacs.org
Research Findings:
A groundbreaking study identified a new biosynthetic route for the production of the isoquinolinequinone alkaloid, mansouramycin D, in the bacterium Streptomyces albus Del14. nih.govacs.org This research demonstrated through a combination of feeding experiments with labeled precursors, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy that tryptophan is the main biosynthetic precursor, a finding that contrasts with the conventional tyrosine-dependent pathways. nih.govacs.org
Key findings from this research include:
Tryptophan as the Primary Precursor: The study conclusively showed that the isoquinoline ring of mansouramycin D is derived from tryptophan, not tyrosine. nih.govacs.org
Identification of a Novel Gene Cluster: Researchers identified the specific biosynthetic gene cluster (BGC) in the chromosome of S. albus responsible for this unique transformation. The function of this gene cluster was confirmed through gene inactivation and heterologous expression experiments. nih.govresearchgate.net
A New Biosynthetic Paradigm: This discovery provides a new perspective on the biosynthesis of nitrogen-containing heterocyclic natural products in microbes and expands the known repertoire of precursor molecules for isoquinoline alkaloids. nih.govresearchgate.net While tryptophan is a known precursor for indole (B1671886) and quinoline alkaloids, its direct role in forming the isoquinoline core represents a novel biosynthetic strategy. researchgate.netbiocyclopedia.comrsc.org
This tryptophan-based pathway is a significant departure from the routes found in plants, which are the most prolific sources of isoquinoline alkaloids. biocyclopedia.comnih.gov The elucidation of these alternative enzymatic strategies and gene clusters opens new avenues for the microbial production of novel isoquinoline alkaloids through synthetic biology and metabolic engineering approaches. nih.govrsc.org
Electrophilic Aromatic Substitution Reactions on the Isoquinoline Ring System
Electrophilic aromatic substitution (EAS) on the isoquinoline ring is generally less facile than on benzene due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring system towards electrophilic attack. shahucollegelatur.org.in Such reactions typically require harsh conditions and often result in substitution on the carbocyclic (benzene) ring, which is more electron-rich than the pyridine (B92270) ring. shahucollegelatur.org.in For 1-chloro-6-cyclopentyl isoquinoline, electrophilic attack is predicted to occur preferentially at the C5 or C8 positions of the carbocyclic ring. shahucollegelatur.org.in
The cyclopentyl group at C6 is an ortho-, para-director and, being an alkyl group, is weakly activating. This would favor substitution at the C5 and C7 positions. Conversely, the C1-chloro substituent and the ring nitrogen exert a deactivating effect. The regiochemical outcome of an EAS reaction, such as nitration or halogenation, would therefore be a result of the competing directing effects of these groups. It is anticipated that substitution would predominantly occur at the C5 position, which is ortho to the activating cyclopentyl group and avoids the peri-interaction with the C8 position.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 1-Chloro-6-cyclopentyl Isoquinoline
| Electrophilic Reagent | Predicted Major Product | Predicted Minor Product |
| HNO₃/H₂SO₄ | 1-Chloro-6-cyclopentyl-5-nitroisoquinoline | 1-Chloro-6-cyclopentyl-8-nitroisoquinoline |
| Br₂/FeBr₃ | 5-Bromo-1-chloro-6-cyclopentylisoquinoline | 8-Bromo-1-chloro-6-cyclopentylisoquinoline |
| SO₃/H₂SO₄ | 1-Chloro-6-cyclopentylisoquinoline-5-sulfonic acid | 1-Chloro-6-cyclopentylisoquinoline-8-sulfonic acid |
This table represents predicted outcomes based on established principles of electrophilic aromatic substitution on substituted isoquinolines. Actual experimental results may vary.
Nucleophilic Addition and Substitution Reactions on the Isoquinoline Core
The C1 position of the isoquinoline ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom. Consequently, the chlorine atom in 1-chloro-6-cyclopentyl isoquinoline is an excellent leaving group, making this compound a versatile precursor for the synthesis of a wide range of 1-substituted isoquinoline derivatives via nucleophilic aromatic substitution (SNAr). quimicaorganica.org These reactions typically proceed through a Meisenheimer-like intermediate, where the negative charge is stabilized by the nitrogen atom. quimicaorganica.org
A variety of nucleophiles, including alkoxides, amines, and thiolates, can readily displace the C1-chloro group. The reaction conditions are generally mild, and the reactions often proceed with high selectivity and yield. mdpi.com
Table 2: Examples of Nucleophilic Substitution Reactions with 1-Chloro-6-cyclopentyl Isoquinoline
| Nucleophile | Reagent Example | Product |
| Amine | Aniline | 1-(Phenylamino)-6-cyclopentylisoquinoline |
| Alkoxide | Sodium Methoxide | 1-Methoxy-6-cyclopentylisoquinoline |
| Thiolate | Sodium Thiophenoxide | 1-(Phenylthio)-6-cyclopentylisoquinoline |
| Azide | Sodium Azide | 1-Azido-6-cyclopentylisoquinoline |
This table provides illustrative examples of potential nucleophilic substitution reactions based on the known reactivity of 1-chloroisoquinolines. mdpi.com
Carbon-Hydrogen (C-H) Activation and Functionalization Strategies
Modern synthetic methodologies have increasingly focused on the direct functionalization of C-H bonds, offering a more atom- and step-economical approach to molecular diversification. For 1-chloro-6-cyclopentyl isoquinoline, several C-H bonds are potential targets for transition-metal-catalyzed functionalization. nih.gov
The regioselectivity of C-H activation is often directed by the inherent electronic properties of the substrate or by the use of a directing group. mdpi.com In the absence of a strong directing group, C-H activation on the isoquinoline core can be challenging to control. However, recent advances have shown that regioselective functionalization is possible. For instance, C-H activation at the C3 or C4 position of the pyridine ring can be achieved under specific catalytic conditions. thieme-connect.deacs.org Furthermore, the C-H bonds on the cyclopentyl group could also be targeted for functionalization, leading to novel derivatives.
Regioselectivity and Stereoselectivity in Isoquinoline Derivatization
Regioselectivity is a critical consideration in the functionalization of 1-chloro-6-cyclopentyl isoquinoline. As discussed, electrophilic substitutions are directed to the carbocyclic ring (C5 or C8), while nucleophilic substitutions are highly selective for the C1 position. shahucollegelatur.org.inquimicaorganica.org The regioselectivity of C-H activation is more variable and highly dependent on the chosen catalyst and reaction conditions. nih.gov
Stereoselectivity becomes a factor when new chiral centers are introduced. For instance, in the C-H functionalization of the cyclopentyl ring or in reactions involving chiral reagents, the formation of stereoisomers is possible. The development of stereoselective methods for the derivatization of such isoquinolines is an active area of research, often employing chiral catalysts or auxiliaries to control the stereochemical outcome.
Reaction Mechanism Elucidation through Experimental and Computational Techniques
Understanding the mechanisms of the reactions involving 1-chloro-6-cyclopentyl isoquinoline is crucial for optimizing reaction conditions and predicting outcomes. Experimental techniques such as kinetic studies, crossover experiments, and the isolation or trapping of intermediates provide valuable insights into reaction pathways. nih.gov For example, kinetic analysis of nucleophilic substitution reactions can help to determine the rate-determining step and the nature of the transition state. researchgate.net
In parallel, computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for elucidating reaction mechanisms. mdpi.com DFT can be used to model reaction pathways, calculate the energies of intermediates and transition states, and rationalize observed regioselectivity and stereoselectivity. mdpi.com For instance, computational studies can help to explain the preference for electrophilic attack at C5 over other positions by comparing the stability of the corresponding sigma complexes. rsc.org
Synthesis and Chemical Reactivity
While a specific synthesis for 1-Chloro-6-cyclopentyl isoquinoline (B145761) is not documented, a plausible synthetic route can be designed based on established methodologies for creating substituted isoquinolines. The key challenges are the introduction of the cyclopentyl group at the 6-position and the chlorination of the 1-position.
A logical approach would involve a multi-step sequence. One potential pathway could begin with a cyclopentyl-substituted benzene (B151609) derivative, which would then be used to construct the isoquinoline ring system via a classical method like the Bischler-Napieralski reaction, followed by oxidation and chlorination. Alternatively, a pre-formed 6-bromo-1-chloroisoquinoline (B57692) could undergo a metal-catalyzed cross-coupling reaction (e.g., a Suzuki or Negishi coupling) with a cyclopentyl-containing organometallic reagent.
The reactivity of the target molecule would be dominated by the 1-chloro group. This position is activated towards nucleophilic aromatic substitution, allowing the chlorine atom to be readily displaced by a wide variety of nucleophiles (e.g., amines, alcohols, thiols). This reactivity makes 1-Chloro-6-cyclopentyl isoquinoline a potentially valuable synthetic intermediate for creating a library of diverse derivatives for further research.
Potential Research Applications
Based on the known biological activities of related isoquinoline (B145761) compounds, 1-Chloro-6-cyclopentyl isoquinoline would primarily be of interest as a key intermediate in drug discovery programs.
The general strategy would involve using the reactive 1-chloro position as a handle to introduce various other functional groups. The resulting 1,6-disubstituted isoquinoline derivatives could then be screened for biological activity. The presence of the cyclopentyl group at the 6-position is significant; such alkyl groups can modulate a molecule's pharmacokinetic properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. It can also provide a specific steric and lipophilic interaction within a protein's binding pocket, potentially enhancing potency or selectivity.
Given that 6-bromo-1-chloro-isoquinoline is a known precursor for anti-cancer and antimicrobial agents, it is highly probable that 1-Chloro-6-cyclopentyl isoquinoline would be explored for similar purposes. researchgate.net Researchers would likely synthesize derivatives to probe structure-activity relationships, aiming to optimize the molecule for a specific therapeutic target.
V. Advanced Spectroscopic and Structural Characterization Methodologies for 1 Chloro 6 Cyclopentyl Isoquinoline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for the complete structural assignment of 1-Chloro-6-cyclopentyl isoquinoline (B145761).
¹H NMR (Proton NMR): This technique identifies the different types of protons in the molecule. The chemical shift of each proton signal indicates its electronic environment, the integration reveals the number of protons of each type, and the splitting pattern (multiplicity) shows the number of neighboring protons. For 1-Chloro-6-cyclopentyl isoquinoline, distinct signals would be expected for the aromatic protons on the isoquinoline core and the aliphatic protons of the cyclopentyl group.
¹³C NMR (Carbon-13 NMR): This experiment provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments (e.g., aromatic, aliphatic, quaternary). mdpi.com
2D NMR Techniques: These experiments provide correlation data between different nuclei, which is crucial for assembling the molecular structure.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms. This helps to trace out the connectivity of proton networks within the cyclopentyl ring and the isoquinoline core.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for connecting different fragments of the molecule, such as linking the cyclopentyl substituent to the correct position (C-6) on the isoquinoline ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals spatial proximity between protons, regardless of whether they are bonded. This is useful for confirming stereochemistry and the three-dimensional conformation of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Chloro-6-cyclopentyl Isoquinoline
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Isoquinoline Ring | ||
| H-3 | 7.5 - 7.8 | 120 - 125 |
| H-4 | 8.0 - 8.3 | 140 - 145 |
| H-5 | 7.6 - 7.9 | 125 - 130 |
| H-7 | 7.4 - 7.7 | 128 - 132 |
| H-8 | 8.1 - 8.4 | 127 - 131 |
| Cyclopentyl Ring | ||
| CH (attachment point) | 3.0 - 3.5 | 45 - 50 |
| CH₂ | 1.5 - 2.1 | 25 - 35 |
| Quaternary Carbons | ||
| C-1 | - | 150 - 155 |
| C-6 | - | 145 - 150 |
| C-4a | - | 125 - 130 |
| C-8a | - | 135 - 140 |
Note: These are predicted values based on known data for substituted isoquinolines and may vary slightly from experimental results.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns. nist.gov
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like isoquinoline derivatives. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, ions of the analyte are released and directed into the mass analyzer. For 1-Chloro-6-cyclopentyl isoquinoline, ESI-MS in positive ion mode would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺, allowing for the precise determination of its monoisotopic mass. nih.gov
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of a selected ion. nih.gov In a typical MS/MS experiment, the [M+H]⁺ ion of 1-Chloro-6-cyclopentyl isoquinoline is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing a fragmentation pattern that acts as a "fingerprint" for the molecule. This pattern helps to confirm the presence of key structural motifs, such as the cyclopentyl group and the chloro-substituted isoquinoline core.
Table 2: Expected Fragmentation Pattern of 1-Chloro-6-cyclopentyl Isoquinoline in MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Inferred Structural Fragment |
|---|---|---|---|
| [M+H]⁺ | [M+H - C₅H₉]⁺ | 69 Da (Cyclopentyl radical) | 1-Chloroisoquinoline (B32320) cation |
| [M+H]⁺ | [M+H - Cl]⁺ | 35 Da (Chlorine radical) | 6-Cyclopentylisoquinoline cation |
| [M+H - C₅H₉]⁺ | [M+H - C₅H₉ - HCN]⁺ | 27 Da (Hydrogen Cyanide) | Fragmentation of the isoquinoline ring |
Note: The molecular formula for 1-Chloro-6-cyclopentyl isoquinoline is C₁₄H₁₄ClN. The exact mass can be calculated based on this formula.
X-ray Crystallography of Isoquinoline Co-crystals and Ligand-Protein Complexes
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. While obtaining a suitable single crystal of 1-Chloro-6-cyclopentyl isoquinoline itself can be a primary goal, the technique is also extensively used to study how isoquinoline derivatives interact with other molecules. nih.gov
By forming co-crystals with other compounds or by binding to a protein target, X-ray diffraction analysis can reveal the precise bond lengths, bond angles, and conformation of the isoquinoline derivative. mdpi.comresearchgate.net This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, which are critical in fields like materials science and drug design. nih.gov For instance, the crystal structure of a ligand-protein complex involving an isoquinoline inhibitor would provide a detailed map of the binding site interactions, guiding the design of more potent analogues. nih.gov Although specific crystallographic data for 1-Chloro-6-cyclopentyl isoquinoline is not widely published, analysis of related structures provides a solid foundation for predicting its solid-state conformation. nih.govresearchgate.net
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Purity Assessment and Mixture Analysis
Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectrometry, offering a robust solution for analyzing complex mixtures and assessing the purity of compounds. nih.gov
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a cornerstone technique in modern analytical chemistry. A liquid chromatograph separates the components of a mixture based on their interactions with a stationary phase. The eluting components are then directly introduced into a mass spectrometer for detection and identification. LC-MS is ideal for determining the purity of a 1-Chloro-6-cyclopentyl isoquinoline sample, capable of detecting and quantifying even trace-level impurities from the synthesis process. The use of high-resolution mass spectrometry (HRMS) as a detector provides highly accurate mass data, further confirming the identity of the main peak and any impurities. nih.gov
GC-MS (Gas Chromatography-Mass Spectrometry): This technique is suitable for volatile and thermally stable compounds. The sample is vaporized and separated in a gas chromatograph before being analyzed by a mass spectrometer. researchgate.net While derivatization might be necessary for some isoquinolines, GC-MS can be a powerful tool for purity analysis and identifying volatile byproducts. The fragmentation patterns generated by the electron ionization (EI) source in a typical GC-MS system provide rich structural information that can be compared against spectral libraries for compound identification. nist.govresearchgate.net
Vi. Computational and Theoretical Studies of 1 Chloro 6 Cyclopentyl Isoquinoline and Isoquinoline Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods, rooted in quantum mechanics, allow for the precise calculation of electronic structure, which in turn governs a molecule's geometry, energy, and chemical reactivity.
Density Functional Theory (DFT) for Molecular Geometry and Energy Calculations
Density Functional Theory (DFT) has become a leading method in computational chemistry for studying the electronic properties of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems, including isoquinoline (B145761) derivatives. nih.gov DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry, by finding the minimum energy state. nih.gov
Furthermore, DFT is used to calculate the total electronic energy of the molecule, which is essential for determining its stability and the thermodynamics of reactions it might undergo. These calculations can also yield other important properties such as the distribution of electron density, which highlights the electron-rich and electron-deficient regions of the molecule, and the electrostatic potential, which is crucial for understanding intermolecular interactions.
Table 1: Representative DFT-Calculated Properties for Isoquinoline Derivatives
| Property | Calculated Value for Isoquinoline | Method/Basis Set |
| Dipole Moment | 2.004 D | B3LYP/6-311++G(d,p) tandfonline.com |
| Rotational Constants | 3.101, 1.22, 0.875 GHz | B3LYP/6-311++G(d,p) tandfonline.com |
Note: The values presented are for the parent isoquinoline molecule and serve as a reference. Specific values for 1-Chloro-6-cyclopentyl isoquinoline would require dedicated calculations.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful concept within quantum chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The energies and shapes of these orbitals are critical in determining a molecule's chemical reactivity and its electronic properties. nih.govpku.edu.cn The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. nih.gov For isoquinoline, the HOMO-LUMO gap has been calculated to be 3.78 eV, indicating a stable molecule. tandfonline.com
FMO analysis for 1-Chloro-6-cyclopentyl isoquinoline would involve calculating the energies of its HOMO and LUMO. The presence of the electron-withdrawing chloro group and the electron-donating cyclopentyl group would be expected to influence these energies and, consequently, the reactivity of the molecule. The distribution of the HOMO and LUMO across the isoquinoline ring and its substituents would reveal the most likely sites for electrophilic and nucleophilic attack.
Table 2: Frontier Molecular Orbital Energies for Isoquinoline
| Molecular Orbital | Energy (eV) |
| HOMO | -5.581 tandfonline.com |
| LUMO | 1.801 tandfonline.com |
| HOMO-LUMO Gap (ΔE) | 3.78 tandfonline.com |
Note: These values are for the parent isoquinoline molecule. The substitution pattern of 1-Chloro-6-cyclopentyl isoquinoline would alter these energies.
Molecular Modeling and Simulation of Isoquinoline Interactions
While quantum chemical calculations provide insights into the properties of a single molecule, molecular modeling and simulation techniques are used to study the behavior of molecules in a more complex environment, such as in solution or interacting with a biological macromolecule.
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. osti.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational changes, flexibility, and dynamics of molecules. osti.gov
For flexible molecules like 1-Chloro-6-cyclopentyl isoquinoline, which has a rotatable cyclopentyl group, MD simulations can be used to explore its conformational landscape. These simulations can reveal the preferred orientations of the cyclopentyl group relative to the isoquinoline core and the energy barriers between different conformations. Such information is crucial for understanding how the molecule might bind to a biological target. MD simulations of liquid isoquinoline have been performed to investigate translational and rotational diffusion, providing insights into its behavior in the liquid phase. osti.gov Similar studies on 1-Chloro-6-cyclopentyl isoquinoline in different solvents could elucidate the influence of the solvent on its conformational preferences.
Docking Studies of Isoquinoline Ligands with Macromolecular Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a small molecule, such as an isoquinoline derivative, might bind to the active site of a protein or other macromolecular target. nih.govresearchgate.net
Docking studies of isoquinoline ligands with various protein targets have been reported, providing insights into their potential biological activities. nih.gov For example, docking simulations have been used to explore the binding mode of isoquinoline derivatives to enzymes like leucine (B10760876) aminopeptidase, helping to rationalize their inhibitory activity. nih.gov In such studies, the ligand is placed into the binding site of the protein, and a scoring function is used to estimate the binding affinity. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov
For 1-Chloro-6-cyclopentyl isoquinoline, docking studies could be performed against a range of potential protein targets to predict its biological activity and to understand the structural basis for its interactions. The chloro and cyclopentyl substituents would play a significant role in determining its binding mode and affinity.
Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies for Isoquinoline Scaffolds
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.comlongdom.org QSAR models are developed by correlating molecular descriptors (numerical representations of molecular properties) with experimentally determined biological activities. medcraveonline.com
The process of QSAR modeling involves several key steps:
Data Set Selection: A set of compounds with known biological activities is compiled. nih.gov
Descriptor Calculation: A variety of molecular descriptors, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., HOMO/LUMO energies), and topological indices, are calculated for each compound. medcraveonline.com
Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity. longdom.orgresearchgate.net
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. jocpr.com
QSAR models have been developed for various classes of isoquinoline derivatives to predict their activity in different biological assays. These models can be used to screen large virtual libraries of compounds, prioritize candidates for synthesis and testing, and guide the optimization of lead compounds to improve their potency and other properties. nih.gov A QSAR study on a series of isoquinoline derivatives would allow for the prediction of the biological activity of 1-Chloro-6-cyclopentyl isoquinoline based on its calculated molecular descriptors, provided it falls within the applicability domain of the model.
Table 3: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Examples |
| Physicochemical | LogP (lipophilicity), Molecular Weight, Molar Refractivity |
| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Charges |
| Topological | Connectivity Indices, Shape Indices |
| 3D Descriptors | van der Waals Surface Area, Molecular Volume |
Descriptor Generation and Selection for Isoquinoline Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are foundational to computational drug design. These models rely on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. The selection of appropriate descriptors is a critical step in building a robust and predictive model. nih.govnih.gov
For isoquinoline and its derivatives, a wide array of descriptors are calculated to capture their structural and physicochemical characteristics. These can be broadly categorized as follows:
Topological Descriptors : These 2D descriptors describe the connectivity and topology of the molecule. For instance, Molecular Representation of Structure-Property Relationships (MoRSE) descriptors have been used in QSAR studies of isoquinoline derivatives to numerically represent a molecule's topology and atomic characteristics based on graph theory. japsonline.com
Electronic Descriptors : These describe the electronic properties of the molecule. Methods like Density Functional Theory (DFT) are used to calculate parameters such as dipole moment, molecular polarizability, frontier molecular orbital energies (HOMO and LUMO), ionization potential, and electron affinity. dergipark.org.trtrdizin.gov.tr These are crucial for understanding how a molecule will interact with biological targets.
Hydrophobic Descriptors : The octanol-water partition coefficient (logP) is a key descriptor for hydrophobicity, influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. dergipark.org.tr
Steric and 3D Descriptors : In 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA), the descriptors are the steric and electrostatic fields surrounding the molecule. mdpi.comnih.gov Other 3D descriptors can include molecular volume and surface area. dergipark.org.tr
Hybrid Descriptors : Some approaches use a combination of descriptor types. For example, hybrid optimal descriptors combining Simplified Molecular-Input Line-Entry System (SMILES) notations with Hydrogen-Filled Graphs (HFG) have been applied to QSPR models for quinoline (B57606)/isoquinoline derivatives. researchgate.net
The table below summarizes the types of descriptors commonly generated for isoquinoline derivatives in computational studies.
| Descriptor Category | Examples | Relevance |
| Topological | MoRSE descriptors, Connectivity indices | Describes molecular branching and connectivity. japsonline.com |
| Electronic | Dipole moment, HOMO/LUMO energies, Electronegativity | Governs electrostatic and covalent interactions with targets. dergipark.org.trtrdizin.gov.tr |
| Hydrophobic | Octanol-water partition coefficient (logP) | Influences membrane permeability and ADME properties. dergipark.org.tr |
| 3D/Steric | CoMFA/CoMSIA fields, Molecular Volume | Defines the 3D shape and potential for steric hindrance or fit within a binding site. mdpi.comnih.gov |
| Hybrid | SMILES-based, HFG-based | Combines multiple types of structural information for comprehensive modeling. researchgate.net |
Once generated, a selection process is employed to identify the most relevant descriptors that correlate with the biological activity of interest, avoiding redundancy and overfitting of the QSAR model. nih.gov
Statistical Validation of QSAR Models
A QSAR model is only useful if it can accurately predict the activity of new, untested compounds. Therefore, rigorous statistical validation is essential to ensure the model's robustness, stability, and predictive power. nih.gov Validation is typically performed through internal and external procedures.
Internal validation assesses the stability of the model using the initial dataset. A common technique is the leave-one-out (LOO) cross-validation, which systematically removes one compound from the training set, builds a new model, and predicts the activity of the removed compound. The cross-validation coefficient (q²) is a key metric here, with a value greater than 0.5 generally considered indicative of good internal predictive ability. mdpi.com
External validation tests the model's ability to predict the activity of an external test set of compounds that were not used in the model's development. This is the most crucial test of a model's real-world predictive power. researchgate.net
Key statistical parameters used to validate QSAR models for isoquinoline and quinoline derivatives include:
Coefficient of Determination (R²) : Measures the goodness-of-fit of the model to the training data. mdpi.com
Cross-validated Coefficient (q² or Q²) : Measures the internal predictive ability of the model. nih.gov
External Validation Coefficient (R²_pred) : Measures the predictive power on an external test set. mdpi.comnih.gov
Root Mean Squared Error (RMSE) : Indicates the absolute error of prediction. researchgate.net
Y-Randomization : A test to ensure the model is not the result of a chance correlation, where the biological activity data is randomly shuffled to check if a valid QSAR model can still be generated. nih.gov
The following table presents a summary of statistical results from various 3D-QSAR studies on isoquinoline and quinoline derivatives, illustrating the standards for a valid model.
| Model Type | Validation Metric | Reported Value | Interpretation | Reference |
| CoMFA (pyrimido-isoquinolin-quinones) | q² | 0.660 | Good internal predictivity | nih.gov |
| r² | 0.938 | Goodness of fit | nih.gov | |
| CoMSIA (pyrimido-isoquinolin-quinones) | q² | 0.596 | Acceptable internal predictivity | nih.gov |
| r² | 0.895 | Goodness of fit | nih.gov | |
| CoMFA (quinoline derivatives) | Qcv² | 0.625 | Good internal predictivity | mdpi.comnih.gov |
| RTrain² | 0.931 | Goodness of fit | mdpi.comnih.gov | |
| RTest² | 0.875 | Excellent external predictivity | mdpi.comnih.gov | |
| QSAR (quinoline/isoquinoline derivatives) | R²validation | 0.8162 | Good external predictivity | researchgate.netresearchgate.net |
| Q² | 0.7778 | Good internal predictivity | researchgate.netresearchgate.net |
These validation steps ensure that the developed QSAR models are statistically sound and can be reliably used to guide the design of new isoquinoline derivatives. nih.gov
Ligand-Based and Structure-Based Computational Drug Design Principles for Isoquinoline Derivatives
When the three-dimensional structure of a biological target is known, structure-based drug design (SBDD) methods like molecular docking can be employed. When the target structure is unknown, ligand-based drug design (LBDD) methods, which rely on the properties of known active molecules, are used. Both approaches have been successfully applied to the isoquinoline scaffold. nih.govresearchgate.netnih.gov
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to be recognized by a specific biological target. nih.gov
For isoquinoline derivatives, pharmacophore models are developed from a set of known active compounds. nih.gov These models serve as 3D search queries for virtual screening, a computational technique used to rapidly search large databases of compounds (like the ZINC database) to identify molecules that match the pharmacophore and are therefore likely to be active. nih.gov
A typical virtual screening workflow for isoquinoline derivatives involves several steps:
Pharmacophore Generation : A model is built based on active isoquinoline analogues. nih.gov
Database Screening : The pharmacophore model is used to filter large compound libraries. nih.gov
Hit Filtering : The initial hits are further refined using criteria like Lipinski's rule of five to ensure drug-like properties. nih.gov
Docking (if target structure is known) : The filtered hits can be docked into the target's binding site to predict their binding mode and affinity. nih.gov
For example, a consensus-based virtual screening approach using docking, pharmacophore, and shape screening identified a series of nih.govresearchoutreach.orgrsc.orgtriazolo[1,5‐b]isoquinolines as novel inhibitors of the MELK kinase. researchgate.netnih.gov Similarly, a 3D-QSAR based pharmacophore model for quinazoline (B50416) derivatives was successfully used to screen a database and identify new potential acetylcholinesterase inhibitors. nih.gov
De Novo Design Strategies for Isoquinoline-Based Ligands
De novo design involves the computational creation of novel molecular structures from scratch, tailored to fit the constraints of a target's binding site or a pharmacophore model. This approach can lead to entirely new chemical scaffolds that are not present in existing databases.
For isoquinoline-based ligands, several de novo or related design strategies have been employed:
Fragment-Based Design : This technique involves screening libraries of small molecular fragments to identify those that bind to the target. researchoutreach.org In a notable study, a "merging by design" strategy was used for isoquinoline derivatives. After identifying fragments that bound to different positions of the isoquinoline ring (e.g., positions 4, 5, 6, and 7), these fragments were computationally and synthetically merged to create highly potent molecules. For instance, merging a 5-substituted and a 7-substituted isoquinoline derivative generated a potent kinase inhibitor. researchoutreach.org
Structure-Guided Optimization : Information from 3D-QSAR contour maps can guide the design of new molecules. These maps highlight regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. Based on these insights, new derivatives of a lead compound can be designed with predicted enhanced activity. mdpi.comnih.gov
Scaffold Hopping and Modification : This involves making rational structural modifications to a known active scaffold. Studies on lycobetaine, a natural product with an isoquinoline core, involved structural simplification and systematic SAR exploration to design new, potent 4-aryl-substituted isoquinoline derivatives with significant antiproliferative activity. nih.gov This iterative process of design, synthesis, and testing is a hallmark of modern drug discovery.
These computational strategies, from descriptor generation to de novo design, are integral to exploring the chemical space around the isoquinoline scaffold and designing novel compounds like 1-Chloro-6-cyclopentyl isoquinoline for various therapeutic applications.
Vii. Chemical Biology and Drug Discovery Methodologies Utilizing Isoquinoline Scaffolds
Fragment-Based Drug Discovery (FBDD) Strategies Involving Isoquinoline (B145761) Cores
Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS). nih.gov This approach utilizes small, low-complexity molecules, or "fragments," as starting points for the development of high-affinity ligands. researchgate.netyoutube.com The isoquinoline core is a valuable template in FBDD due to its rigid structure and the synthetic accessibility of its derivatives, allowing for systematic exploration of chemical space. nih.govresearchoutreach.org
The design of a fragment library is a critical step in FBDD, aiming to maximize chemical diversity while adhering to specific physicochemical properties. For isoquinoline-based fragments like 1-chloro-6-cyclopentyl isoquinoline, the library design would focus on derivatives with low molecular weight (<300 Da), ensuring they are efficient binders. nih.govresearchgate.net Key considerations for designing such a library include chemical tractability and the potential for synthetic elaboration. nih.gov
Screening of these libraries is typically performed using biophysical techniques capable of detecting weak binding affinities, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and X-ray crystallography. researchgate.net For instance, a library of isoquinoline fragments could be screened against a target protein, with hit rates for fragment-based approaches often being significantly higher (e.g., ≥3% in NMR screening for millimolar affinities) compared to traditional HTS. nih.gov
Table 1: Illustrative Design Parameters for an Isoquinoline-Based Fragment Library
| Parameter | Guideline | Rationale |
| Molecular Weight | < 300 Da | Ensures higher ligand efficiency and better coverage of chemical space. researchgate.netyoutube.com |
| cLogP | 1-3 | Optimizes for aqueous solubility, which is crucial for biophysical screening methods. slideshare.net |
| Number of Rotatable Bonds | < 3 | Reduces conformational entropy loss upon binding. |
| Heavy Atom Count | 9-22 | Balances complexity with fragment size. |
| Polar Surface Area (PSA) | < 60 Ų | Enhances cell permeability for potential cell-based assays. |
Once initial isoquinoline fragment hits are identified, the next step involves optimizing their potency and selectivity. Two common strategies are fragment merging and fragment elaboration (or growing). acs.org
Fragment Merging: This strategy involves combining two or more fragments that bind to adjacent sites on the target protein. For example, if two different substituted isoquinoline fragments were found to bind to a kinase, a new molecule incorporating the key features of both could be synthesized to create a more potent inhibitor. researchoutreach.org This "merging by design" can rapidly lead to highly potent molecules even without initial X-ray structural information. researchoutreach.org
Fragment Elaboration: This involves growing a single fragment hit by adding functional groups that can form additional interactions with the target. For a compound like 1-chloro-6-cyclopentyl isoquinoline, the chloro and cyclopentyl groups could serve as vectors for synthetic growth. nih.gov For instance, the chlorine at the 1-position is a reactive handle for nucleophilic substitution, allowing the introduction of various functionalities to probe for further interactions. ontosight.ai
Table 2: Example of a Fragment Elaboration Strategy for an Isoquinoline Hit
| Initial Fragment Hit | Target Interaction | Elaboration Strategy | Resulting Compound |
| 6-cyclopentylisoquinoline | Hydrophobic interaction with a pocket | Add a chloro group at the 1-position | 1-Chloro-6-cyclopentyl isoquinoline |
| 1-aminoisoquinoline | Hydrogen bond with a backbone amide | Grow the amino group with a phenyl ring | 1-(phenylamino)isoquinoline |
Design and Application of Isoquinoline-Based Chemical Probes
Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of its biological function. nih.gov The isoquinoline scaffold can be adapted to create such molecular tools.
The synthesis of isoquinoline-based chemical probes involves incorporating a reporter tag (e.g., a fluorophore or biotin) or a reactive group for covalent modification of the target protein. The synthesis often starts from a known isoquinoline binder. For a compound like 1-chloro-6-cyclopentyl isoquinoline, the chlorine atom can be displaced by a linker attached to a reporter group. ontosight.ai Several synthetic methods, such as the Bischler-Napieralski or Pictet-Spengler reactions, can be used to create the core isoquinoline structure, which is then further functionalized. pharmaguideline.com
Once synthesized, isoquinoline-based probes can be used in various methodologies to identify their protein targets and confirm engagement.
Activity-Based Protein Profiling (ABPP): This technique uses reactive probes to covalently label active enzymes in a complex proteome. An isoquinoline probe with a reactive "warhead" could be used to label and identify its target enzyme family. nih.gov
Compound-Centric Chemical Proteomics (CCCP): In this approach, an affinity-based probe, often with a biotin (B1667282) tag, is used to pull down its binding partners from a cell lysate. nih.gov The captured proteins are then identified by mass spectrometry.
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in living cells by measuring changes in the thermal stability of a target protein upon ligand binding. The binding of an isoquinoline compound would stabilize its target, leading to a higher melting temperature.
Table 3: Methodologies for Target Identification Using Isoquinoline Probes
| Methodology | Probe Type | Principle | Outcome |
| Activity-Based Protein Profiling (ABPP) | Covalent/Reactive | Irreversible labeling of active enzyme targets. nih.gov | Identification of enzyme families targeted by the isoquinoline scaffold. |
| Compound-Centric Chemical Proteomics (CCCP) | Affinity-based (e.g., biotinylated) | Pull-down of target proteins from cell lysates. nih.gov | Identification of direct binding partners. |
| Cellular Thermal Shift Assay (CETSA) | Unmodified Compound | Ligand binding increases the thermal stability of the target protein. | Confirmation of target engagement in a cellular context. |
General Methodologies for Biological Evaluation of Isoquinoline Compounds in Research Models
The biological evaluation of isoquinoline compounds involves a series of in vitro and in vivo assays to determine their activity, selectivity, and mechanism of action.
In Vitro Enzyme and Cell-Based Assays: The initial evaluation often involves testing the compound's inhibitory potency against a purified enzyme (e.g., a kinase or protease) or its effect on a specific cellular pathway. mdpi.com For example, a series of isoquinoline derivatives could be tested for their ability to inhibit the proliferation of cancer cell lines. nih.gov Cytotoxicity is also assessed in various cell lines to determine the therapeutic window. nih.gov
In Vivo Models: Promising compounds are then advanced to in vivo studies using animal models of disease. For instance, an isoquinoline-based anti-inflammatory candidate could be tested in a mouse model of arthritis to evaluate its efficacy in reducing inflammation and joint damage.
Table 4: Common Assays for Biological Evaluation of Isoquinoline Compounds
| Assay Type | Purpose | Example |
| In Vitro | ||
| Kinase Inhibition Assay | To measure the potency of the compound against a specific kinase. | IC50 determination against EGFR or HER2 kinases. nih.gov |
| Cell Proliferation Assay (e.g., MTT) | To assess the compound's effect on cell growth. nih.gov | Evaluation of anti-proliferative effects on cancer cell lines like SKBR3. nih.gov |
| Western Blotting | To measure the levels of specific proteins. | Assessing the inhibition of target phosphorylation in cells. nih.gov |
| In Vivo | ||
| Xenograft Model | To evaluate the anti-tumor efficacy in a living organism. | Measuring tumor growth reduction in mice implanted with human cancer cells. |
| Forced Swim Test | To assess antidepressant activity. nih.gov | Measuring the immobility time of rodents after compound administration. |
In Vitro Enzyme Inhibition Assays
In vitro enzyme inhibition assays are fundamental in drug discovery for identifying and characterizing molecules that can modulate the activity of specific enzymes. These assays are crucial for determining the potency and mechanism of action of an inhibitor. For a compound like "1-Chloro-6-cyclopentyl isoquinoline," a variety of enzymatic assays would be employed to explore its potential as an inhibitor.
Commonly Targeted Enzymes and Assay Formats:
Kinases: Assays would measure the inhibition of phosphate (B84403) transfer to a substrate. This can be quantified using methods such as radioactive [γ-³²P]ATP, fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.
Proteases: Inhibition can be determined by monitoring the cleavage of a specific peptide substrate that is labeled with a fluorophore and a quencher. Cleavage of the substrate results in a measurable increase in fluorescence.
Phosphatases: Similar to kinase assays, these would measure the removal of a phosphate group from a substrate. Colorimetric or fluorescent readouts are common.
Other Enzymes: Depending on the therapeutic target, other enzymes like histone deacetylases (HDACs) or phosphodiesterases (PDEs) could also be investigated using commercially available assay kits or custom-developed assays.
Data Interpretation:
The primary output of these assays is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Further mechanistic studies can distinguish between different modes of inhibition, such as competitive, non-competitive, or uncompetitive inhibition.
While specific data for "1-Chloro-6-cyclopentyl isoquinoline" is not available, numerous isoquinoline derivatives have demonstrated potent enzyme inhibitory activity. For instance, certain isoquinoline alkaloids have been identified as inhibitors of topoisomerase I, an enzyme crucial for DNA replication and a target in cancer therapy.
Table 1: Hypothetical Data Table for In Vitro Enzyme Inhibition of 1-Chloro-6-cyclopentyl isoquinoline
No publicly available data could be found for "1-Chloro-6-cyclopentyl isoquinoline." The following table is a template for how such data would be presented.
| Enzyme Target | Assay Type | Substrate | IC₅₀ (nM) | Inhibition Type |
| Kinase X | TR-FRET | Peptide A | Data not available | Data not available |
| Protease Y | FRET | Peptide B | Data not available | Data not available |
| Phosphatase Z | Colorimetric | pNPP | Data not available | Data not available |
Cellular Assay Development for Pathway Perturbation Studies
Cellular assays are essential for understanding how a compound affects biological pathways within a living cell, providing a more physiologically relevant context than in vitro assays. These assays can confirm that a compound engages its intended target in a cellular environment and can reveal off-target effects and downstream consequences of target modulation.
Key Cellular Assay Types:
Cell Viability and Proliferation Assays: Assays such as MTT, MTS, or CellTiter-Glo® are used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines or other relevant cell types.
Apoptosis Assays: To determine if a compound induces programmed cell death, assays that measure caspase activation, Annexin V staining, or DNA fragmentation (e.g., TUNEL assay) are employed.
Western Blotting: This technique is used to measure the expression levels and post-translational modifications (e.g., phosphorylation) of specific proteins within a signaling pathway. For example, if "1-Chloro-6-cyclopentyl isoquinoline" were a kinase inhibitor, a western blot could show a decrease in the phosphorylation of the kinase's substrate.
Reporter Gene Assays: These assays use a reporter gene (e.g., luciferase or β-galactosidase) under the control of a specific promoter that is regulated by a signaling pathway of interest. A change in reporter gene expression indicates that the compound is perturbing that pathway.
High-Content Imaging: This automated microscopy-based approach can simultaneously measure multiple cellular parameters, such as protein localization, cell morphology, and the expression of various biomarkers, providing a detailed picture of the compound's cellular effects.
While there is no specific data on cellular assays for "1-Chloro-6-cyclopentyl isoquinoline," related chlorinated quinazoline (B50416) derivatives have been shown to induce apoptosis in human cancer cell lines. nih.gov
Table 2: Illustrative Data Table for Cellular Pathway Analysis of 1-Chloro-6-cyclopentyl isoquinoline
No publicly available data could be found for "1-Chloro-6-cyclopentyl isoquinoline." The following table is a template for how such data would be presented.
| Cell Line | Assay Type | Pathway Studied | Key Finding | EC₅₀ (µM) |
| MCF-7 (Breast Cancer) | Western Blot | PI3K/Akt | Data not available | Data not available |
| HCT116 (Colon Cancer) | Apoptosis (Annexin V) | Apoptosis Induction | Data not available | Data not available |
| HEK293 | Reporter Assay | NF-κB | Data not available | Data not available |
Receptor Binding Studies and Allosteric Modulation Investigations
Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These studies are critical for understanding the compound's potency and selectivity. Allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) binding site, are of increasing interest in drug discovery as they can offer a more subtle and potentially safer way to modulate receptor activity. nih.gov
Methodologies for Receptor Binding and Allosteric Modulation:
Radioligand Binding Assays: These are the gold standard for measuring receptor affinity. They involve competing the test compound against a radiolabeled ligand that is known to bind to the receptor. The amount of radioligand displaced by the test compound is used to calculate the compound's binding affinity (Kᵢ).
Fluorescence-Based Binding Assays: These assays use fluorescently labeled ligands and can be performed in a variety of formats, including fluorescence polarization and FRET, offering a non-radioactive alternative.
Surface Plasmon Resonance (SPR): SPR is a label-free technique that can measure the real-time binding kinetics of a compound to its target, providing information on both the on-rate (kₐ) and off-rate (kₑ) of the interaction.
Functional Assays for Allosteric Modulation: To investigate allosteric effects, functional assays are performed in the presence of a known orthosteric agonist. A positive allosteric modulator (PAM) will potentiate the effect of the agonist, while a negative allosteric modulator (NAM) will reduce it. mdpi.com This can be measured through second messenger assays (e.g., cAMP or calcium flux assays) or downstream functional readouts. nih.gov
Although no receptor binding data is available for "1-Chloro-6-cyclopentyl isoquinoline," other isoquinoline-based compounds have been investigated for their ability to bind to various receptors, including steroid hormone receptors. frontiersin.org
Table 3: Representative Data Table for Receptor Binding and Allosteric Modulation of 1-Chloro-6-cyclopentyl isoquinoline
No publicly available data could be found for "1-Chloro-6-cyclopentyl isoquinoline." The following table is a template for how such data would be presented.
| Receptor Target | Assay Type | Radioligand/Probe | Binding Affinity (Kᵢ, nM) | Allosteric Effect |
| GPCR A | Radioligand Binding | [³H]-Ligand X | Data not available | Data not available |
| Ion Channel B | Electrophysiology | N/A | Data not available | Data not available |
| Nuclear Receptor C | TR-FRET | Fluorescent Ligand Y | Data not available | Data not available |
Viii. Future Directions and Emerging Research Avenues for 1 Chloro 6 Cyclopentyl Isoquinoline
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of functionalized isoquinolines is a cornerstone of heterocyclic chemistry, with a continuous drive towards greener and more efficient methods. Traditional methods for isoquinoline (B145761) synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, often require harsh conditions and generate significant waste. nih.govresearchgate.net Modern research is focused on overcoming these limitations through innovative catalytic systems and sustainable practices.
Recent advancements have seen the rise of transition-metal-catalyzed reactions that offer milder conditions and greater functional group tolerance. unimi.it Catalysts based on palladium, rhodium, copper, and ruthenium have been extensively used for the construction of the isoquinoline core. unimi.it For a molecule like 1-Chloro-6-cyclopentyl isoquinoline, future synthetic strategies would likely leverage these technologies to improve yield and reduce environmental impact.
The principles of green chemistry are increasingly being integrated into synthetic planning. rsc.orgnumberanalytics.com This includes the use of biodegradable solvents like polyethylene (B3416737) glycol (PEG-400) and ethanol, which offer a more environmentally friendly alternative to traditional organic solvents. rsc.orgrsc.org Furthermore, methods that proceed via C-H bond activation are gaining prominence as they offer a more atom-economical approach to building complex molecules by avoiding the need for pre-functionalized starting materials. rsc.org The development of one-pot and tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, also contributes to increased efficiency and sustainability by reducing purification steps and solvent usage. unimi.it
Future research in this area will likely focus on the development of novel catalytic systems with higher turnover numbers, broader substrate scope, and the ability to operate under even milder conditions. The use of earth-abundant metal catalysts is also a key area of interest to replace more expensive and less sustainable precious metal catalysts. nih.gov
Table 1: Comparison of Traditional and Modern Synthetic Approaches for Isoquinolines
| Feature | Traditional Methods (e.g., Bischler-Napieralski) | Modern Catalytic Methods |
| Reaction Conditions | Often harsh (high temperatures, strong acids) | Generally mild |
| Catalysts | Often stoichiometric acid promoters | Catalytic amounts of transition metals (Pd, Rh, Cu, Ru) |
| Sustainability | Higher waste generation, use of hazardous reagents | Lower waste, potential for greener solvents |
| Efficiency | Can have moderate to good yields | Often high yields and better atom economy |
| Functional Group Tolerance | Can be limited | Generally broad |
Advanced Mechanistic Understanding of Isoquinoline Transformations
A deeper understanding of the reaction mechanisms underlying isoquinoline synthesis is crucial for the rational design of more efficient and selective synthetic methods. Mechanistic studies, often combining experimental techniques with computational modeling, provide valuable insights into the catalytic cycles of transition-metal-catalyzed reactions. nih.gov
For instance, in rhodium-catalyzed C-H activation/annulation reactions for isoquinoline synthesis, mechanistic investigations help to elucidate the key steps of the catalytic cycle, such as C-H bond cleavage, migratory insertion, and reductive elimination. researchoutreach.org This knowledge allows chemists to fine-tune reaction conditions, ligands, and catalysts to optimize yield and regioselectivity.
Similarly, understanding the mechanism of copper-catalyzed reactions, which are also widely used for isoquinoline synthesis, can lead to the development of more robust and versatile methods. amerigoscientific.com For a polysubstituted isoquinoline like 1-Chloro-6-cyclopentyl isoquinoline, controlling the regioselectivity of the cyclization is paramount, and a thorough mechanistic understanding is key to achieving this control.
Future research will likely involve more sophisticated computational studies, such as Density Functional Theory (DFT) calculations, to model reaction pathways and transition states with greater accuracy. nih.gov These theoretical predictions, when coupled with experimental validation, will accelerate the discovery of new and improved synthetic transformations for the isoquinoline scaffold.
Table 2: Key Mechanistic Steps in Transition-Metal-Catalyzed Isoquinoline Synthesis
| Mechanistic Step | Description | Importance |
| C-H Activation | The cleavage of a carbon-hydrogen bond, typically directed by a functional group. | Enables the use of unfunctionalized starting materials, improving atom economy. |
| Coordination | The binding of reactants to the metal center. | A prerequisite for subsequent steps in the catalytic cycle. |
| Migratory Insertion | The insertion of one reactant (e.g., an alkyne) into a metal-carbon bond. | A key bond-forming step in the construction of the isoquinoline ring. |
| Reductive Elimination | The final step where the product is released from the metal center, regenerating the catalyst. | Completes the catalytic cycle and allows for catalytic turnover. |
Integration of Artificial Intelligence and Machine Learning in Isoquinoline Design and Synthesis
The fields of artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical research, with significant potential to accelerate the design and synthesis of new molecules. mdpi.comresearchgate.net For isoquinoline derivatives, these computational approaches can be applied to various stages of the discovery and development pipeline.
In the realm of drug discovery, AI and ML algorithms can be used to predict the biological activity of novel isoquinoline compounds. rsc.orgamerigoscientific.com By training models on large datasets of known compounds and their activities, it is possible to develop quantitative structure-activity relationship (QSAR) models that can screen virtual libraries of isoquinolines and identify promising candidates for synthesis and testing. nih.gov This in silico screening can significantly reduce the time and cost associated with traditional high-throughput screening. unimi.it
Furthermore, AI is being employed to tackle the complex challenge of retrosynthetic analysis. mdpi.com Computer-aided synthesis planning (CASP) tools can propose synthetic routes to target molecules, including complex isoquinolines, by working backward from the final product to readily available starting materials. tandfonline.com These tools can help chemists to identify novel and more efficient synthetic strategies.
The integration of AI and ML with automated synthesis platforms represents a paradigm shift in chemical synthesis. researchgate.net Such systems could, in the future, autonomously design, synthesize, and test new isoquinoline derivatives, leading to a dramatic acceleration of the drug discovery process.
Exploration of Isoquinoline Derivatives as Scaffolds for Chemical Biology Probes
The isoquinoline scaffold is not only a privileged structure in medicinal chemistry but also holds great promise as a versatile platform for the development of chemical biology probes. rsc.orgnih.gov These molecular tools are essential for studying biological processes, identifying new drug targets, and validating the mechanism of action of bioactive compounds.
One exciting area of research is the development of isoquinoline-based fluorescent probes. nih.govnih.gov The inherent fluorescence of some isoquinoline derivatives can be modulated by their substitution pattern, making them suitable for use as sensors for specific biological analytes or for imaging cellular processes. researchgate.netunimi.it For a compound like 1-Chloro-6-cyclopentyl isoquinoline, modification of the cyclopentyl group or substitution at other positions could be explored to tune its photophysical properties for specific imaging applications.
Another important application of isoquinoline derivatives is in affinity-based proteomics. By immobilizing an isoquinoline-based ligand onto a solid support, such as Sepharose beads, it is possible to create an affinity chromatography column for the purification of its target proteins from a complex biological mixture. nih.gov This technique is invaluable for identifying the molecular targets of a bioactive compound.
Furthermore, isoquinoline derivatives can be designed as photoaffinity labels. nih.govwikipedia.org These probes contain a photoreactive group that, upon irradiation with light, forms a covalent bond with the target protein. enamine.net This allows for the irreversible labeling and subsequent identification of the protein target, providing crucial information about drug-target interactions. The chloro and cyclopentyl substituents on 1-Chloro-6-cyclopentyl isoquinoline could serve as handles for the attachment of photoreactive groups or affinity tags.
The exploration of isoquinoline derivatives as chemical biology probes is a rapidly growing field that is expected to yield new insights into the complex workings of biological systems and facilitate the development of novel therapeutics. tandfonline.comnih.gov
Table 3: Chemical Biology Applications of Isoquinoline Derivatives
| Application | Description | Potential Role of 1-Chloro-6-cyclopentyl Isoquinoline |
| Fluorescent Probes | Molecules that emit light upon excitation, used for imaging and sensing. | The isoquinoline core can be fluorescent, and substituents can be modified to tune its properties for specific biological imaging tasks. unimi.itnih.gov |
| Affinity Chromatography | A technique for purifying a specific molecule from a mixture based on its affinity for a ligand immobilized on a solid support. | The compound could be immobilized on a matrix to isolate and identify its binding partners from cell lysates. nih.gov |
| Photoaffinity Labeling | A method to covalently link a probe to its target protein upon light activation. | The chloro or cyclopentyl groups could be sites for attaching a photoreactive moiety to identify cellular targets. nih.govwikipedia.org |
| Target Identification and Validation | The process of identifying the molecular target of a drug and confirming its role in the drug's mechanism of action. | Derivatives can be used as probes to identify and validate novel therapeutic targets. tandfonline.comnih.gov |
Q & A
Q. What are the key considerations for synthesizing 1-Chloro-6-cyclopentyl isoquinoline under mild conditions?
Silver-catalyzed cyclization reactions offer a robust method for constructing isoquinoline rings under mild conditions. Reactants such as 2-alkynyl benzylimine or benzaldehyde oxime undergo intramolecular nucleophilic addition upon activation by silver catalysts, enabling efficient synthesis of substituted isoquinolines. This approach avoids the high temperatures and harsh reagents required in traditional methods. Optimization involves selecting appropriate silver salts (e.g., AgOTf) and monitoring reaction kinetics to minimize side reactions .
Q. How do substituent positions on the isoquinoline ring influence photoreduction efficiency in catalytic applications?
Substituents at the 6-position significantly modulate reduction potentials and catalytic yields. For example, electron-donating groups (e.g., -NH₂ at C6) lower reduction potentials (−3.26 V) and enhance yields (64% in borylation reactions), while electron-withdrawing groups (e.g., -CN at C6) raise reduction potentials (−2.51 V) and reduce yields (32%). Experimental trends align with computational predictions, emphasizing the need for substituent-driven redox tuning in photocatalyst design .
Q. What are the common challenges in establishing structure-activity relationships (SAR) for anticancer applications of 1-Chloro-6-cyclopentyl isoquinoline derivatives?
Challenges include:
- Synthetic diversity : Generating derivatives with systematic substituent variations at positions 1, 6, and other sites to isolate biological effects.
- Mechanistic ambiguity : Disentangling direct molecular interactions (e.g., DNA intercalation) from off-target effects.
- Bioavailability : Optimizing solubility and membrane permeability without compromising activity. Preclinical studies should integrate in vitro cytotoxicity assays with molecular docking simulations to prioritize lead compounds .
Advanced Research Questions
Q. What methodological strategies are effective for designing 1-Chloro-6-cyclopentyl isoquinoline derivatives as anti-inflammatory agents without X-ray structural data?
A fragment-based "merging by design" approach involves:
- Step 1 : Screening monosubstituted isoquinoline fragments (e.g., 1-Cl, 6-cyclopentyl) for binding to target proteins.
- Step 2 : Merging hit fragments onto a single scaffold while preserving spatial compatibility.
- Step 3 : Validating merged derivatives via biochemical assays (e.g., COX-2 inhibition) and ADMET profiling. This strategy bypasses the need for structural data and accelerates lead optimization .
Q. How can metabolic engineering and synthetic biology enhance the production yield of 1-Chloro-6-cyclopentyl isoquinoline derivatives?
Key steps include:
- Enzyme characterization : Identifying rate-limiting enzymes in isoquinoline alkaloid (IQA) biosynthesis (e.g., cytochrome P450s).
- Pathway optimization : Overexpressing IQA biosynthetic genes in engineered plant cells (Eschscholzia californica) or microbial hosts (S. cerevisiae).
- Precursor feeding : Supplementing cultures with cyclopentyl-CoA or chloro-substituted intermediates to direct metabolic flux toward the target derivative. Yield improvements of >50% have been reported in engineered systems .
Q. What role does the chlorine substituent play in the coordination chemistry of 1-Chloro-6-cyclopentyl isoquinoline with transition metals?
The chlorine atom at position 1 enhances ligand rigidity and electron-withdrawing effects, stabilizing coordination complexes. For example, in Cu(I) complexes, isoquinoline’s nitrogen atom binds strongly to the metal center even at low concentrations, forming stable structures like [CuCl(isoquinoline)₂(PPh₃)₂]. This property is critical for designing catalysts or metallodrugs with defined geometries .
Q. How do substituents affect the excited-state basicity and photochemical reactivity of 1-Chloro-6-cyclopentyl isoquinoline?
Substituents alter the pK* (excited-state basicity) and vertical excitation energy. For instance, electron-donating groups at C6 (e.g., -NH₂) increase pK* (>14), making the compound a strong base in the excited state. This enhances proton-coupled electron transfer (PCET) efficiency in photoreduction reactions. Disubstituted derivatives show nonlinear trends, requiring combined experimental (e.g., transient absorption spectroscopy) and DFT studies to predict photochemical behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
